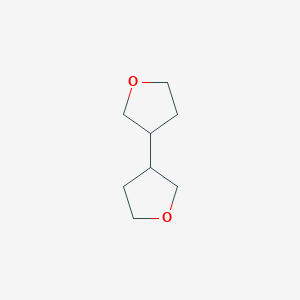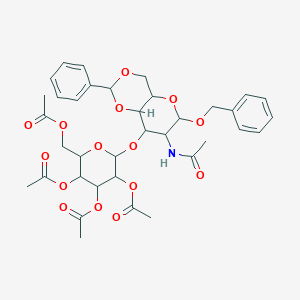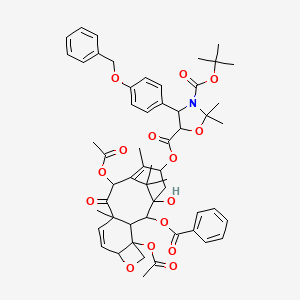
2-Methylamino-1-(4'-benzyloxyphenyl)phenyl)ethanol-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C2,15N is a stable isotope-labeled compound. It is used in various scientific research fields, including metabolic research, environmental studies, and organic chemistry. The compound is characterized by its molecular formula C14[13C]2H19[15N]O2 and a molecular weight of 260.31.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C2,15N typically involves the incorporation of stable isotopes, such as 13C and 15N, into the molecular structure. The specific synthetic routes and reaction conditions are often customized to meet the needs of the research. Common solvents used in the synthesis include chloroform and methanol.
Industrial Production Methods
Industrial production of this compound involves strict process parameter control to ensure product quality. The production process is designed to be flexible, allowing for different batch sizes to meet the needs of global customers. The compound is stored at -20°C to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C2,15N undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific research applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired chemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while reduction reactions may produce reduced forms.
Scientific Research Applications
2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C2,15N has a wide range of scientific research applications:
Metabolic Research: The stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Organic Chemistry: The compound serves as a chemical reference for identification, qualitative, and quantitative analysis.
Clinical Diagnostics: It is used in imaging, diagnosis, and newborn screening.
Mechanism of Action
The mechanism of action of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C2,15N involves its interaction with specific molecular targets and pathways. The stable isotopes incorporated into the compound allow for detailed studies of its metabolic and biochemical pathways. This helps researchers understand how the compound exerts its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol (unlabeled)
- 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C1,13C2,15N
Uniqueness
The uniqueness of 2-Methylamino-1-(4’-benzyloxyphenyl)phenyl)ethanol-13C2,15N lies in its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This makes it a valuable tool for studying complex biological and environmental systems.
Properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-(methylamino)-1-(4-phenylmethoxyphenyl)ethanol |
InChI |
InChI=1S/C16H19NO2/c1-17-11-16(18)14-7-9-15(10-8-14)19-12-13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3 |
InChI Key |
OJLDKTDDGHUVLX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Lanost-7-en-18-oic acid, 23-(acetyloxy)-20-hydroxy-3-[(O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-glucopyranosyl-(1-->4)-O-[O-3-O-methyl-beta-D-glucopyranosyl-(1-->3)-O-beta-D-xylopyranosyl-(1-->4)-6-deoxy-beta-D-glucopyranosyl-(1-->2)]-beta-D-xylopyranosyl)oxy]-, gamma-lactone, (3beta,9beta,23S)-](/img/structure/B15125798.png)
![[2-(6-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15125800.png)
![Sodium [2S-[2alpha,5alpha,6beta(S*)]]-6-(azidophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15125801.png)


![N-[[[2,5-Dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide](/img/structure/B15125821.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-bis(2-chloroethyl)carbamate](/img/structure/B15125828.png)



![Tetrahydro-2-[(2S)-1,1,2-trimethyl-3-(phenylsulfonyl)propoxy]-2H-pyran](/img/structure/B15125852.png)

![2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B15125861.png)
